3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate is a complex organic compound that belongs to the class of tetrahydrobenzo[b]thiophenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiophene ring fused with a benzene ring, along with tert-butyl, ethyl, and amino groups, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives
Uniqueness
3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both tert-butyl and ethyl groups, along with the amino functionality, provides a distinct chemical profile that can be exploited for various applications .
Properties
Molecular Formula |
C16H23NO4S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-O-tert-butyl 7-O-ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,7-dicarboxylate |
InChI |
InChI=1S/C16H23NO4S/c1-5-20-14(18)10-8-6-7-9-11(13(17)22-12(9)10)15(19)21-16(2,3)4/h10H,5-8,17H2,1-4H3 |
InChI Key |
KUZQOOKFWCZUMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1SC(=C2C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.